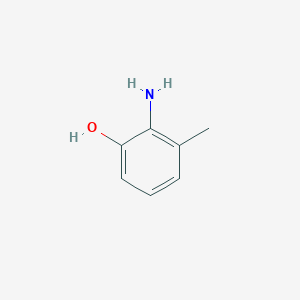
2-Amino-3-methylphenol
Cat. No. B031084
Key on ui cas rn:
2835-97-4
M. Wt: 123.15 g/mol
InChI Key: FEDLEBCVFZMHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157487B2
Procedure details


In methanol (20 ml), 10% palladium-carbon (0.30 g, 20 wt %) was added to 3-methyl-2-nitrophenol (1.50 g, 9.80 mmol) and they were subjected to catalytic hydrogenation for 4 days. From the reaction mixture, an insoluble matter was filtered off through Celite. The filtrate was distilled under reduced pressure to remove the solvent to give 2-amino-3-methylphenol (1.19 g, 99%) as a brown oil.


Name
palladium-carbon
Quantity
0.3 g
Type
catalyst
Reaction Step One

Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:9]([O-])=O)=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1>CO.[C].[Pd]>[NH2:9][C:3]1[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][C:4]=1[OH:8] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=C(C=CC1)O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
palladium-carbon
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
From the reaction mixture, an insoluble matter was filtered off through Celite
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The filtrate was distilled under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
Outcomes


Product
Details
Reaction Time |
4 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC=C1C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.19 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
